N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H22FN3O3S2 and its molecular weight is 495.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" have been explored for their antimicrobial potential. For instance, derivatives of substituted 2-aminobenzothiazoles have been synthesized and evaluated for their antimicrobial activities against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These studies highlight the potential of such compounds in addressing global health challenges posed by antimicrobial resistance (Anuse et al., 2019).
Anticancer Activity
Research into related fluoro-substituted compounds has demonstrated anticancer activity, particularly against lung cancer. Novel synthesis approaches for creating fluorobenzamides containing thiazole and thiazolidine have shown promising results in preclinical models, suggesting a pathway for developing new therapeutic agents (Desai et al., 2013).
Enzyme Inhibition for Tuberculosis Treatment
The design and synthesis of thiazole-aminopiperidine hybrid analogs have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant in vitro activity against tuberculosis, providing a foundation for the development of new treatments for this infectious disease (Jeankumar et al., 2013).
Probe Design for Biochemical Detection
The creation of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols exemplifies the utility of such compounds in developing sensitive detection techniques. These advances are crucial for applications in chemical, biological, and environmental sciences, highlighting the versatile research applications of "this compound" related compounds (Wang et al., 2012).
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S2/c26-20-10-13-22-23(16-20)33-25(27-22)29(17-18-6-2-1-3-7-18)24(30)19-8-11-21(12-9-19)34(31,32)28-14-4-5-15-28/h1-3,6-13,16H,4-5,14-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEHXEATVHNZJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.